REACTION_CXSMILES
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[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][C:7](N=NC2C=CC=CC=2)=[CH:6][CH:5]=1)[CH3:3].Cl(O)(=O)(=O)=O.[C:23](O)(=[O:25])C>>[CH3:3][N:2]([C:4]1[CH:5]=[CH:6][C:7]([CH:23]=[O:25])=[CH:8][CH:9]=1)[CH3:1]
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Name
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|
Quantity
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10 g
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Type
|
reactant
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Smiles
|
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2
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Name
|
|
Quantity
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80 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
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Name
|
|
Quantity
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420 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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CN(C)C1=CC=C(C=C1)C=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |